molecular formula C26H41N3O B14153485 (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol CAS No. 58893-13-3

(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol

Katalognummer: B14153485
CAS-Nummer: 58893-13-3
Molekulargewicht: 411.6 g/mol
InChI-Schlüssel: DBZUPQBBYWKFDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol is a complex organic compound that belongs to the class of secoajmalan derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol typically involves multiple steps, including the formation of the secoajmalan core and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the secoajmalan core through cyclization reactions.

    Step 2: Introduction of the diethylaminoethyl group via nucleophilic substitution.

    Step 3: Final functionalization to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ajmaline: Another secoajmalan derivative with known antiarrhythmic properties.

    Reserpine: A related compound used as an antihypertensive agent.

Uniqueness

(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

58893-13-3

Molekularformel

C26H41N3O

Molekulargewicht

411.6 g/mol

IUPAC-Name

14-butan-2-yl-16-[2-(diethylamino)ethyl]-3-methyl-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol

InChI

InChI=1S/C26H41N3O/c1-6-17(4)18-15-21-24-26(19-11-9-10-12-20(19)27(24)5)16-22(23(18)25(26)30)29(21)14-13-28(7-2)8-3/h9-12,17-18,21-25,30H,6-8,13-16H2,1-5H3

InChI-Schlüssel

DBZUPQBBYWKFDB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN(CC)CC)C5=CC=CC=C5N3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.